molecular formula C5H6BNO3 B11922251 (5-Hydroxypyridin-2-yl)boronic acid

(5-Hydroxypyridin-2-yl)boronic acid

Cat. No.: B11922251
M. Wt: 138.92 g/mol
InChI Key: DQAQBLYOFSTALL-UHFFFAOYSA-N
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Description

(5-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both hydroxyl and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Hydroxypyridin-2-yl)boronic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Hydroxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Hydroxypyridin-2-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound.

Comparison with Similar Compounds

  • (2-Hydroxypyridin-3-yl)boronic acid
  • (6-Hydroxypyridin-3-yl)boronic acid
  • (4-Hydroxypyridin-2-yl)boronic acid

Comparison: (5-Hydroxypyridin-2-yl)boronic acid is unique due to the specific positioning of the hydroxyl and boronic acid groups on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may exhibit different reactivity patterns in Suzuki-Miyaura coupling and other transformations .

Properties

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(5-hydroxypyridin-2-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8-10H

InChI Key

DQAQBLYOFSTALL-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)O)(O)O

Origin of Product

United States

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